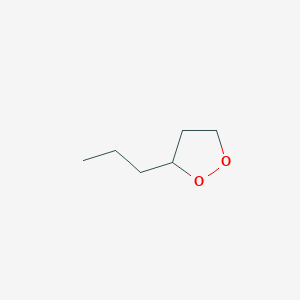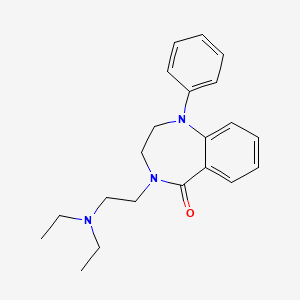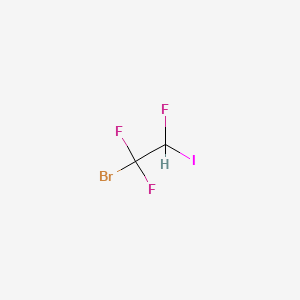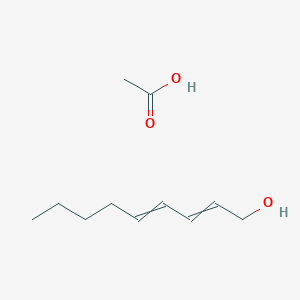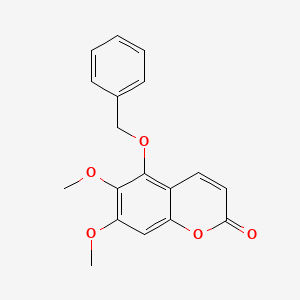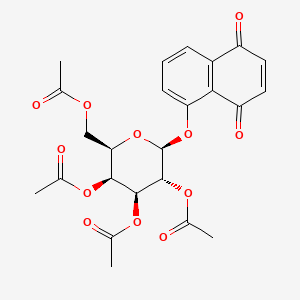
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- is a derivative of 1,4-naphthoquinone, a natural organic compound derived from naphthalene. This compound is characterized by the presence of a quinone ring annulated with an aromatic (benzene) ring, and it contains a system of double bonds conjugated with carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- typically involves the oxidation of naphthalene derivatives. One common method is the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinone can also be produced by the oxidation of naphthalene with chromium trioxide . The addition of the tetraacetyl-beta-D-galactopyranosyloxy group is achieved through glycosylation reactions, where the hydroxyl groups of the naphthoquinone are reacted with tetraacetyl-beta-D-galactopyranosyl bromide under basic conditions.
Industrial Production Methods
Industrial production of 1,4-naphthoquinone involves large-scale oxidation processes using vanadium oxide catalysts. The subsequent glycosylation step is carried out in reactors designed to handle the specific reaction conditions required for the addition of the tetraacetyl-beta-D-galactopyranosyloxy group.
化学反应分析
Types of Reactions
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- undergoes various chemical reactions, including:
Oxidation: The quinone ring can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to 1,4-dihydroxynaphthalene.
Substitution: The compound can undergo nucleophilic substitution reactions with O-, N-, and S-nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and vanadium oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of naphthoquinone.
Reduction: 1,4-dihydroxynaphthalene.
Substitution: Substituted naphthoquinone derivatives with different functional groups.
科学研究应用
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,4-naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- involves its ability to generate reactive oxygen species (ROS) and modulate redox signaling pathways . The compound can interact with molecular targets such as receptor tyrosine kinases and protein tyrosine phosphatases, leading to altered cellular signaling and potential therapeutic effects . Its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell death .
相似化合物的比较
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- can be compared with other similar compounds such as:
属性
CAS 编号 |
66840-14-0 |
|---|---|
分子式 |
C24H24O12 |
分子量 |
504.4 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(5,8-dioxonaphthalen-1-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O12/c1-11(25)31-10-19-21(32-12(2)26)22(33-13(3)27)23(34-14(4)28)24(36-19)35-18-7-5-6-15-16(29)8-9-17(30)20(15)18/h5-9,19,21-24H,10H2,1-4H3/t19-,21+,22+,23-,24-/m1/s1 |
InChI 键 |
QBMQWGNZFMQQDA-HYPCABPSSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C=CC3=O)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C=CC3=O)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


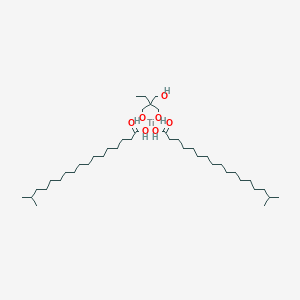
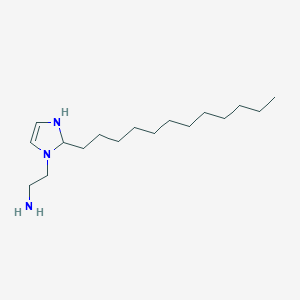
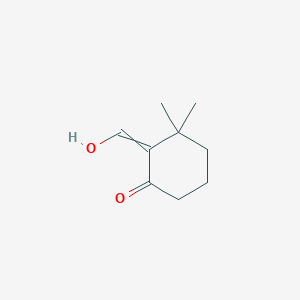
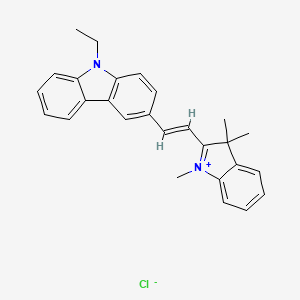
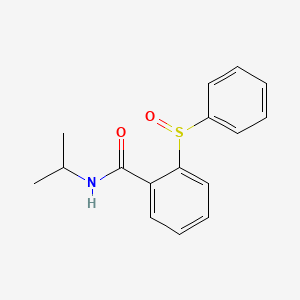
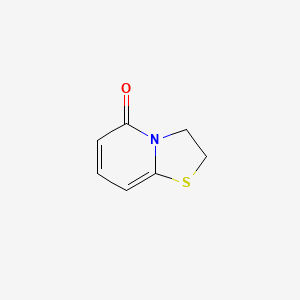
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)
